Source: L-Leucine is naturally found in various protein-rich foods such as meat, dairy products, and legumes. The labeled form is synthesized for specific scientific applications.
Classification: L-Leucine belongs to the class of amino acids known as branched-chain amino acids (BCAAs), which also includes isoleucine and valine. It is classified under the category of essential amino acids because the human body cannot synthesize it and must obtain it from dietary sources.
The synthesis of L-Leucine (1-13C; 15N+) involves several methods that utilize isotopic enrichment techniques. One common approach is through the fermentation process using specific strains of bacteria or yeast that can metabolize substrates enriched with carbon-13 and nitrogen-15.
Methods:
Technical Details: The synthesis typically requires careful control of reaction conditions such as temperature, pH, and substrate concentration to ensure high yields of the labeled compound while minimizing by-products.
L-Leucine has a molecular formula of and a molecular weight of approximately 131.17 g/mol. The specific isotopic labeling modifies the structure to .
Structure Data:
The incorporation of carbon-13 and nitrogen-15 enhances its utility in various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
L-Leucine participates in various biochemical reactions, primarily related to protein synthesis and metabolism. It can undergo transamination, deamination, and incorporation into proteins.
Reactions:
Technical Details: The kinetics of these reactions can be studied using labeled forms to trace metabolic pathways effectively.
L-Leucine acts primarily through the activation of the mammalian target of rapamycin signaling pathway, which is crucial for protein synthesis and cell growth.
Process:
Data Support: Studies have shown that L-Leucine supplementation can significantly increase muscle protein synthesis rates in both healthy individuals and those undergoing rehabilitation.
L-Leucine (1-13C; 15N+) exhibits several notable physical and chemical properties:
Relevant data indicates that its isotopic labeling does not significantly alter these properties compared to unlabeled L-Leucine.
L-Leucine (1-13C; 15N+) has numerous scientific applications:
The use of stable isotope-labeled compounds like L-Leucine (1-13C; 15N+) enhances our understanding of complex biological processes and aids in the development of nutritional strategies for health optimization.
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